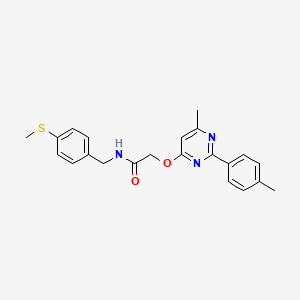

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide

Description

2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide is a pyrimidine-based acetamide derivative characterized by a 6-methyl-2-(p-tolyl)pyrimidin-4-yl core linked via an oxygen atom to an acetamide group. The acetamide nitrogen is substituted with a 4-(methylthio)benzyl moiety.

Properties

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-15-4-8-18(9-5-15)22-24-16(2)12-21(25-22)27-14-20(26)23-13-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDVITWAIGZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

Substitution reactions: Introduction of the p-tolyl and methyl groups onto the pyrimidine ring.

Ether formation: Linking the pyrimidine ring to the acetamide moiety via an ether bond.

Final acetamide formation: This involves the reaction of the intermediate with 4-(methylthio)benzylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide-pyrimidine derivatives, focusing on synthesis, physicochemical properties, and functional group variations.

Structural Analogues and Substituent Effects

a. Pyrimidine-Thioacetamides ()

Compounds such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (mp 196°C, yield 66%) and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide share a pyrimidine core but differ in their linking groups (sulfur vs. oxygen) and substituents .

- Substituents: The methylthio group on the benzyl ring in the target compound introduces steric bulk and moderate hydrophobicity, contrasting with simpler benzyl or pyridyl groups in analogs .

b. Thiazole-Acetamide Derivatives ()

Compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (mp 289–290°C, MW 422.54) feature a thiazole ring instead of pyrimidine, paired with piperazine or aryl substituents .

- Key Differences :

- Heterocyclic Core : Thiazole rings offer distinct electronic properties (e.g., aromaticity with a sulfur atom) compared to pyrimidines, which may influence binding to biological targets like matrix metalloproteinases (MMPs) .

- Polarity : The methoxy and piperazine groups in these analogs increase polarity (Rf values 0.3–0.5), whereas the methylthio group in the target compound may reduce aqueous solubility .

c. These highlight the versatility of pyrimidine-acetamides in modular drug design .

Functional Implications

- Bioactivity : Thiazole-acetamides () exhibit MMP inhibitory activity, suggesting that the pyrimidine-oxy analog could target similar enzymes but with altered selectivity due to its heterocyclic core and substituents .

- Stability : The methylthio group in the target compound may confer greater metabolic stability compared to methoxy or chloro substituents, which are prone to demethylation or hydrolysis .

Biological Activity

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The structure features a pyrimidine ring, an acetamide moiety, and a methylthio substituent, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1031957-42-2 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the Suzuki–Miyaura coupling reaction, which efficiently forms carbon-carbon bonds under mild conditions. This method is advantageous for producing high yields with minimal environmental impact.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have been shown to possess both antibacterial and antifungal properties. Studies employing agar diffusion and broth dilution methods have demonstrated that these compounds can inhibit the growth of various microbial strains, including resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, studies have reported significant cytotoxic effects against cancer cell lines such as MCF7 and A431, with IC50 values indicating effective concentrations for therapeutic action .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of similar pyrimidine derivatives against clinical strains. The results showed varying degrees of inhibition depending on the substituents on the aromatic rings .

- Anticancer Evaluation : In another investigation, compounds related to this structure were tested against human cancer cell lines (e.g., A549, HeLa). The results indicated that specific modifications in the structure led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

- Mechanistic Insights : Research has also focused on understanding the mechanisms by which these compounds exert their biological effects. For example, studies have shown that they may inhibit key enzymes involved in cancer cell metabolism or disrupt signaling pathways critical for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.